molecular formula C21H22N2O3S B2611842 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide CAS No. 941941-26-0

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2611842
CAS No.: 941941-26-0
M. Wt: 382.48
InChI Key: HXAZZZRPXZITLF-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

Preparation Methods

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2,4-dimethylphenylacetyl chloride under basic conditions .

Chemical Reactions Analysis

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in bacteria and fungi, resulting in their death. In cancer cells, the compound can induce apoptosis by interfering with cell signaling pathways .

Comparison with Similar Compounds

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is unique due to its specific substituents on the thiazole ring, which contribute to its distinct biological activities. Similar compounds include:

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13-5-6-15(14(2)9-13)10-20(24)23-21-22-18(12-27-21)17-8-7-16(25-3)11-19(17)26-4/h5-9,11-12H,10H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAZZZRPXZITLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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